

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Rutin Hydrate

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Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B3028452

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rutin hydrate, a natural flavonoid, has garnered significant interest in cancer research due to its potential to induce apoptosis, or programmed cell death, in various cancer cell lines.^{[1][2]} This document provides detailed application notes and protocols for analyzing **rutin hydrate**-induced apoptosis using flow cytometry, a powerful technique for quantitative analysis of cellular characteristics. The primary method detailed is the Annexin V and Propidium Iodide (PI) staining assay, which effectively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.^[3] Understanding the underlying molecular mechanisms is crucial for drug development. **Rutin hydrate** has been shown to trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), modulating the expression of the p53 tumor suppressor protein, and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This cascade of events leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **rutin hydrate** on apoptosis, reactive oxygen species (ROS) generation, and cell cycle progression in various cancer cell

lines.

Table 1: Effect of **Rutin Hydrate** on Apoptosis Induction

Cell Line	Rutin Hydrate Concentration (µM)	Duration (hours)	Apoptotic Cells (%)	Reference
Human Glioma (CHME)	0	24	-	
5	24	Increased		
10	24	Increased		
20	24	Increased		
Cervical Cancer (HeLa)	0	24	-	
(Increasing doses)	24	Dose-dependent increase		
Cervical Cancer (Caski)	90	24	Increased	
120	24	Increased		
150	24	Increased		

Table 2: Effect of **Rutin Hydrate** on Reactive Oxygen Species (ROS) Generation

Cell Line	Rutin Hydrate Concentration (μM)	Duration (hours)	ROS Generation (%)	Reference
Human Glioma (CHME)	0	24	5	
5	24	19		
10	24	31		
20	24	56		
Cervical Cancer (Caski)	90	12	27.88	
120	12	50.35		
150	12	89.07		

Table 3: Effect of **Rutin Hydrate** on Cell Cycle Progression

Cell Line	Rutin Hydrate Concentration (μM)	Duration (hours)	Effect	Reference
Cervical Cancer (HeLa)	(Increasing doses)	Not Specified	G0/G1 phase arrest	
Cervical Cancer (Caski)	90	Not Specified	76.29% in G0/G1	
120	Not Specified	82.24% in G0/G1		
150	Not Specified	Increased G0/G1 arrest		
Neuroblastoma (LAN-5)	Not Specified	Not Specified	G2/M arrest	

Experimental Protocols

Cell Culture and Treatment

- Culture the desired cancer cell line (e.g., HeLa, CHME, Caski) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 6-well plates at a density of $1-5 \times 10^5$ cells per well and allow them to adhere overnight.
- Prepare various concentrations of **Rutin hydrate** in the cell culture medium.
- Treat the cells with the different concentrations of **Rutin hydrate** for the desired time periods (e.g., 24, 48 hours). Include an untreated control group.

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

- Phosphate-buffered saline (PBS)
- 10X Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl₂)
- Annexin V-FITC
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- **Cell Harvesting:** After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
- **Washing:** Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- **Staining:**
 - Transfer 100 μ L of the cell suspension to a new tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
- **Dilution:** Add 400 μ L of 1X Binding Buffer to each tube.
- **Flow Cytometry Analysis:** Analyze the samples on a flow cytometer as soon as possible (preferably within 4 hours).
 - Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
 - Acquire data for at least 10,000-30,000 events per sample.

Data Interpretation:

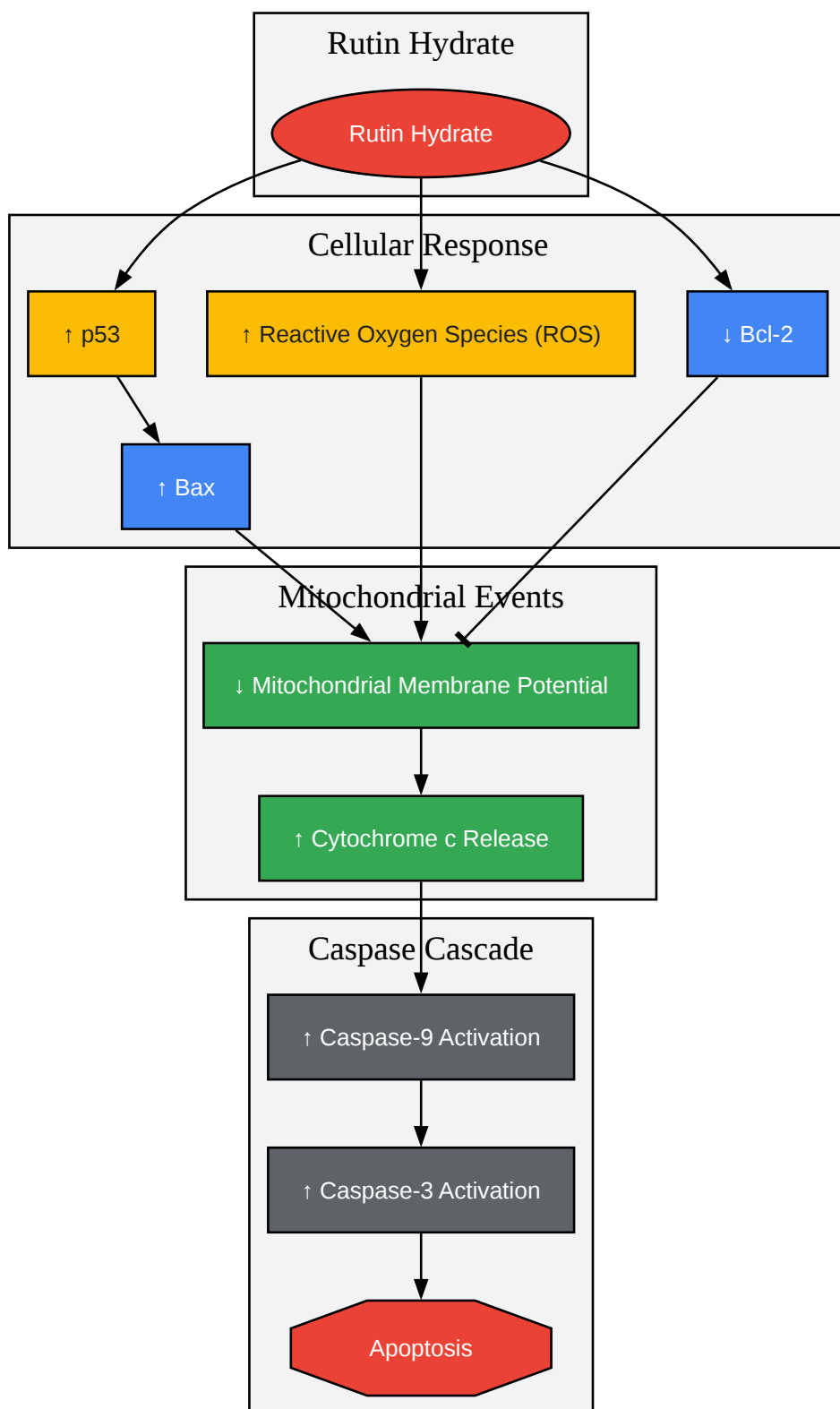
- Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
- Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
- Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
- Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualizations

Experimental Workflow

Caption: Experimental workflow for apoptosis analysis.

Signaling Pathway of Rutin Hydrate-Induced Apoptosis



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Caption: **Rutin hydrate** intrinsic apoptosis pathway.

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References

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